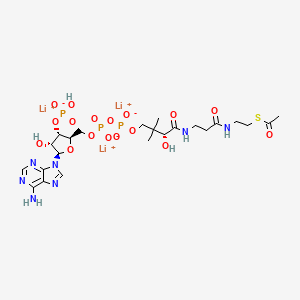

Acetyl coenzyme A (trilithium)

Beschreibung

Acetyl coenzyme A trilithium salt (Acetyl-CoA trilithium) is a lithium salt derivative of acetyl-CoA, a central metabolite in cellular energy metabolism. Its molecular formula is C₂₃H₃₈N₇O₁₇P₃S·3Li·3H₂O (trihydrate form), with a molecular weight of 881.1 g/mol . The trilithium salt enhances aqueous solubility and stability compared to free acid forms, making it ideal for biochemical research .

Eigenschaften

Molekularformel |

C23H35Li3N7O17P3S |

|---|---|

Molekulargewicht |

827.5 g/mol |

IUPAC-Name |

trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C23H38N7O17P3S.3Li/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;;;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);;;/q;3*+1/p-3/t13-,16-,17-,18+,22-;;;/m1.../s1 |

InChI-Schlüssel |

FTRFBNATWBKIQU-JHJDYNLLSA-K |

Isomerische SMILES |

[Li+].[Li+].[Li+].CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |

Kanonische SMILES |

[Li+].[Li+].[Li+].CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acetyl coenzyme A (trilithium) is typically prepared enzymatically by reacting coenzyme A with acetyl phosphate and phosphotransacetylase. The product is then purified using ion exchange chromatography . This method ensures high purity and yields a product suitable for various biochemical applications.

Industrial Production Methods

In industrial settings, the production of acetyl coenzyme A (trilithium) follows similar enzymatic processes but on a larger scale. The use of bioreactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Acetyl coenzyme A (trilithium) undergoes several types of chemical reactions, including:

Oxidation: Involved in the tricarboxylic acid cycle, where it is oxidized to produce energy.

Reduction: Participates in the reduction of fatty acids during their synthesis.

Substitution: Acts as a carrier of acyl groups in enzymatic reactions, facilitating the transfer of acetyl groups.

Common Reagents and Conditions

Common reagents used in reactions involving acetyl coenzyme A (trilithium) include:

Acetyl phosphate: Used in the enzymatic synthesis of acetyl coenzyme A.

Phosphotransacetylase: An enzyme that catalyzes the formation of acetyl coenzyme A from acetyl phosphate.

Major Products Formed

The major products formed from reactions involving acetyl coenzyme A (trilithium) include:

Acetylated proteins: Formed during the acetylation of proteins, a crucial post-translational modification.

Carbon dioxide and water: Produced during the oxidation of acetyl coenzyme A in the tricarboxylic acid cycle.

Wissenschaftliche Forschungsanwendungen

Acetyl coenzyme A (trilithium) has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions, particularly those involving acetyl group transfers.

Biology: Plays a crucial role in cellular metabolism and energy production.

Medicine: Studied for its potential therapeutic applications in metabolic disorders and cancer.

Industry: Utilized in the production of various biochemical products, including fatty acids and steroids.

Wirkmechanismus

Acetyl coenzyme A (trilithium) exerts its effects by acting as a carrier of acyl groups in enzymatic reactions. It forms reversible thioester bonds with carbon chains of various lengths and structures, facilitating the transfer of acetyl groups to target molecules . This process is crucial for the synthesis and oxidation of fatty acids, the oxidation of pyruvate in the citric acid cycle, and the acetylation of proteins .

Vergleich Mit ähnlichen Verbindungen

Key Roles :

- Energy Production : Participates in the tricarboxylic acid (TCA) cycle, linking glycolysis to oxidative phosphorylation .

- Biosynthetic Pathways: Serves as an acetyl group donor in fatty acid synthesis, histone acetylation, and polyketide biosynthesis .

- Enzyme Studies : Used to study acetyltransferase kinetics and metabolic flux .

Physical Properties :

- Solubility : Highly soluble in water due to lithium counterions .

- Stability : Stable at 0°C (short-term) or -20°C (long-term); aqueous solutions degrade within days at 4°C .

- Purity : Commercial preparations range from ≥92% to ≥93% purity .

Comparison with Similar Compounds

2.1. Structural and Functional Analogues

2.2. Key Differences

- Functional Groups: Acetyl-CoA trilithium donates acetyl groups, while Crotonoyl-CoA participates in β-oxidation via its α,β-unsaturated thioester bond . Malonyl-CoA provides two-carbon units for fatty acid elongation, contrasting with Acetyl-CoA’s role in initiation .

Stability :

- Applications: Isotopic Variants: Acetyl-¹³C₂-CoA is used in NMR/metabolic tracing, whereas standard Acetyl-CoA is for general enzyme assays . Enzyme Specificity: Acetyl-CoA synthetase (ACS) binds acetyl-CoA with a Km of 8×10⁻⁴ M, distinct from Crotonoyl-CoA’s affinity for enoyl-CoA hydratase .

2.3. Research Findings

- Metabolic Studies: Acetyl-CoA trilithium was critical in elucidating the Gcn5-related N-acetyltransferase mechanism in histone acetylation . Crotonoyl-CoA trilithium facilitated the discovery of enoyl-CoA hydratase inhibitors for cancer therapy .

Synthetic Biology :

Enzyme Kinetics :

Practical Considerations

- Storage : Lyophilized Acetyl-CoA trilithium retains activity for years at -20°C , while solutions must be used immediately .

- Purity : Variability among suppliers (e.g., Sigma-Aldrich ≥93% vs. MP Biomedicals >92%) may affect experimental reproducibility .

- Safety : All lithium salts require handling in gloves/eye protection to avoid irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.